The compound "5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane" belongs to a class of organic compounds known as spirocyclic compounds, which are characterized by their unique structures that include two or more rings that share a single atom. The spiro compounds have garnered significant interest in the field of medicinal chemistry due to their complex structure and potential biological activities. The synthesis and application of such compounds have been explored in various studies, aiming to develop new therapeutic agents and understand their mechanisms of action.
Spirocyclic compounds have been synthesized and evaluated for their potential use as pharmaceutical agents. For example, the synthesis of 1,9-dioxa-4-azaspiro[5.5]undecane derivatives has been reported, which could lead to the development of new drugs with unique pharmacological profiles1. Additionally, the stereoselective synthesis of azaspiro[5.5]undecan-2-one derivatives has been described, which are key intermediates for the synthesis of the pharmacologically important alkaloid perhydrohistrionicotoxin2. These compounds could serve as a basis for the development of novel therapeutic agents targeting a variety of conditions.
The design and synthesis of spirocyclic compounds have also been directed towards combating respiratory tract infections. Compounds with potent in vitro antibacterial activity against a range of respiratory pathogens, including multidrug-resistant and quinolone-resistant strains, have been developed. These compounds have shown promising results in vivo, suggesting their potential as new antibacterial drugs3.
In the field of oncology, spirocyclic compounds have been investigated for their anticancer properties. A novel germatrane compound, which includes a spirocyclic moiety, demonstrated significant inhibition of the cervical tumor U14 both in vitro and in vivo. This suggests that spirocyclic compounds could be valuable in the development of anticancer therapies5.
The antihypertensive properties of 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones have been explored, with some compounds showing significant activity in lowering blood pressure in spontaneously hypertensive rats. These findings indicate the potential of spirocyclic compounds as antihypertensive agents4.
The compound is identified by the CAS number 93413-70-8 and is also recognized as an impurity of venlafaxine, an antidepressant medication. Its structural uniqueness and potential biological activity categorize it within the field of pharmaceutical chemistry, particularly in the development of new therapeutic agents.
The synthesis of 5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane can be achieved through several methods, with the Prins cyclization reaction being one of the most common approaches. This reaction allows for the construction of the spirocyclic scaffold in a single step, typically involving aldehydes and alkenes in the presence of an acid catalyst.
In industrial applications, optimizing synthetic routes for scalability and cost-effectiveness is crucial. The Prins cyclization method is favored due to its simplicity and efficiency in introducing various substituents at specific positions on the spiro ring.
The molecular formula of 5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane is . The compound features:
5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane participates in several types of chemical reactions:
The mechanism of action for 5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane involves its interaction with specific molecular targets within biological systems. Notably, it has been identified as an inhibitor of the MmpL3 protein, which plays a crucial role in the survival of Mycobacterium tuberculosis. This interaction suggests potential applications in treating tuberculosis.
These properties are crucial for understanding how the compound behaves under different conditions, influencing its application in research and industry.
5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane has several potential applications:
The systematic IUPAC name for this compound is 5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane, reflecting its core structural features. The parent heterocyclic system is 1-oxa-3-azaspiro[5.5]undecane, indicating a spirocyclic framework with oxygen (oxa) and nitrogen (aza) atoms at positions 1 and 3. The substituents are explicitly defined: a methyl group on the nitrogen at position 3 and a 4-methoxyphenyl moiety at position 5 of the spiro scaffold. This name adheres to IUPAC Rule RB-4.3 for spiro compounds and Section SR-6.4 for heterospirocyclic systems. Common synonyms include Venlafaxine EP Impurity E and Venlafaxine Cyclic Impurity, reflecting its role as a process-related impurity in the synthesis of the antidepressant venlafaxine [4] [7].
The molecular formula of the free base is C₁₇H₂₅NO₂, yielding a molecular weight of 275.39 g/mol. Protonation of the tertiary amine nitrogen generates the hydrochloride salt with the formula C₁₇H₂₅NO₂·HCl and a molecular weight of 311.85 g/mol [3] [5] [8]. The salt form exhibits enhanced crystallinity and solubility in polar solvents like water or methanol, making it preferable for analytical reference standards.
Table 1: Comparative Properties of Free Base and Hydrochloride Salt
Property | Free Base | Hydrochloride Salt |
---|---|---|
Molecular Formula | C₁₇H₂₅NO₂ | C₁₇H₂₅NO₂·HCl |
Molecular Weight (g/mol) | 275.39 | 311.85 |
CAS Number | 93413-70-8 | 93413-56-0 |
Appearance | Pale yellow to brown oil | Solid crystalline |
Storage Conditions | Refrigerated | +5°C (controlled temp) |
Primary Use | Research impurity | Pharmacopeial standard |
The compound features a chiral spiro carbon at position 5, resulting in two enantiomeric forms. Commercial and pharmacopeial standards typically supply it as a racemate, denoted as (5RS) in chemical nomenclature [3] [8] [10]. This racemization has significant bioactivity implications:
Nuclear Magnetic Resonance (NMR)The ¹H NMR spectrum (free base) displays characteristic signals:
¹³C NMR confirms 17 distinct carbons, notably:
Infrared (IR) SpectroscopyKey absorptions include:
Mass SpectrometryElectrospray ionization (ESI-MS) of the free base shows:
Table 2: Key Spectroscopic Assignments
Technique | Key Signals | Structural Assignment |
---|---|---|
¹H NMR | δ 2.4 ppm (s, 3H) | N–CH₃ group |
δ 3.8 ppm (s, 3H) | Ar–OCH₃ group | |
δ 4.0–4.3 ppm (m, 2H) | O–CH₂–N moiety | |
¹³C NMR | δ 55.1 ppm | Methoxy carbon |
δ 70–75 ppm | Spiro carbon (C5) | |
IR | 1240–1260 cm⁻¹ | Aryl ether (C–O) stretch |
While experimental crystallographic data for this specific compound is limited in public databases, its hydrochloride salt’s solid-state properties are inferable from related venlafaxine impurities:
Solid-State Stability: The hydrochloride salt’s recommended storage at +5°C (refrigerated) indicates low hygroscopicity but potential sensitivity to thermal degradation in solution [3] [9].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9